SB 218078
Übersicht
Beschreibung
SB218078 ist ein potenter, selektiver, ATP-kompetitiver und zellpermeabler Inhibitor der Checkpoint-Kinase 1 (CHK1). Es ist bekannt für seine Fähigkeit, die Phosphorylierung von cdc25C mit einem IC50 von 15 Nanomol zu hemmen. Diese Verbindung ist weniger potent in der Hemmung von Cdc2 und Proteinkinase C, mit IC50-Werten von 250 Nanomol bzw. 1000 Nanomol .
Präparationsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von SB218078 umfasst die Herstellung eines Indolocarbazol-Derivats. Die Methode zur Herstellung der Stammlösung beinhaltet das Auflösen von 2 Milligramm der Verbindung in 50 Mikrolitern Dimethylsulfoxid, was zu einer Stammlösungskonzentration von 40 Milligramm pro Milliliter führt .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für SB218078 sind nicht weit verbreitet, aber die Verbindung wird typischerweise in Forschungslaboren für wissenschaftliche Studien synthetisiert. Die Synthese umfasst mehrere Schritte, darunter die Bildung des Indolocarbazol-Kerns und die anschließende Funktionalisierung, um die gewünschten inhibitorischen Eigenschaften zu erreichen.
Wissenschaftliche Forschungsanwendungen
SB218078 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a research tool to study the role of CHK1 in cell cycle regulation and DNA damage response. The compound has been shown to potentiate the cytotoxicity of DNA-damaging drugs, enhancing the efficacy of certain chemotherapeutics .
In biology and medicine, SB218078 is used to investigate the mechanisms of cell cycle arrest and apoptosis in cancer cells. It has been employed in studies to understand the structural basis of CHK1 inhibition and to develop new therapeutic strategies for cancer treatment .
Wirkmechanismus
Target of Action
SB 218078, also known as SB-218078 or S6U3J3UP11, is a potent, selective, ATP-competitive, and cell-permeable inhibitor . The primary target of this compound is the checkpoint kinase 1 (Chk1) . Chk1 plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
This compound interacts with the ATP-binding pocket of Chk1, causing a conformational change in the protein . This interaction inhibits the phosphorylation of cdc25C by Chk1, with an IC50 of 15 nM . It is less potent in inhibiting Cdc2 (IC50 of 250 nM) and PKC (IC50 of 1000 nM) .
Biochemical Pathways
The inhibition of Chk1 phosphorylation of cdc25C by this compound affects the cell cycle, particularly the G2 phase . This disruption can lead to DNA damage and cell cycle arrest .
Biochemische Analyse
Biochemical Properties
SB 218078 inhibits Chk1 phosphorylation of cdc25C with an IC₅₀ of 15 nM . It interacts with enzymes such as Chk1 and proteins like cdc25C . The nature of these interactions is competitive, as this compound binds to the ATP-binding pocket of Chk1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Chk1, which plays a crucial role in cell cycle regulation . This can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules like Chk1 . It inhibits Chk1 phosphorylation of cdc25C, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a reversible inhibitor, suggesting that its effects may be temporary and dependent on the presence of the compound .
Metabolic Pathways
This compound is involved in the Chk1 signaling pathway . It interacts with the enzyme Chk1, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SB218078 involves the preparation of an indolocarbazole derivative. The mother liquor preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter .
Industrial Production Methods: Industrial production methods for SB218078 are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies. The synthesis involves multiple steps, including the formation of the indolocarbazole core and subsequent functionalization to achieve the desired inhibitory properties.
Analyse Chemischer Reaktionen
Arten von Reaktionen: SB218078 unterliegt in erster Linie Phosphorylierungshemmungsreaktionen. Es hemmt die Phosphorylierung von cdc25C durch CHK1, was zu einem Zellzyklusarrest und Apoptose führt. Die Verbindung ist auch an Reaktionen beteiligt, die den G2-Zellzyklusarrest aufheben, der durch γ-Bestrahlung und Topoisomerase-I-Inhibition verursacht wird .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit SB218078 verwendet werden, umfassen Dimethylsulfoxid zum Auflösen und verschiedene Zelllinien wie HeLa und HT-29 für In-vitro-Studien. Die Verbindung wird typischerweise in Konzentrationen von 2,5 bis 625 Mikromol verwendet, abhängig von den spezifischen experimentellen Bedingungen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit SB218078 gebildet werden, sind typischerweise mit der Hemmung der CHK1-Aktivität verbunden, was zu einer erhöhten Zytotoxizität von DNA-Schäden und Induktion von Apoptose in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
SB218078 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird häufig als Forschungswerkzeug verwendet, um die Rolle von CHK1 bei der Zellzyklusregulation und der DNA-Schadensantwort zu untersuchen. Es wurde gezeigt, dass die Verbindung die Zytotoxizität von DNA-schädigenden Medikamenten verstärkt und die Wirksamkeit bestimmter Chemotherapeutika erhöht .
In Biologie und Medizin wird SB218078 verwendet, um die Mechanismen des Zellzyklusarrests und der Apoptose in Krebszellen zu untersuchen. Es wurde in Studien eingesetzt, um die strukturelle Grundlage der CHK1-Hemmung zu verstehen und neue therapeutische Strategien für die Krebsbehandlung zu entwickeln .
Wirkmechanismus
SB218078 übt seine Wirkung aus, indem es an die ATP-Bindungstasche von CHK1 bindet und nur geringe Änderungen in der Proteinkonformation hervorruft. Diese Bindung hemmt die Phosphorylierung von cdc25C, was zu einem Zellzyklusarrest und Apoptose führt. Die Selektivität der Verbindung für CHK1 gegenüber anderen Proteinkinasen ist auf ihre hohe strukturelle Komplementarität mit der ATP-Bindungstasche zurückzuführen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- UCN-01 (7-Hydroxystaurosporin)
- Staurosporin
- CHIR-124
- Rabusertib
- Prexasertib-Dihydrochlorid
Einzigartigkeit: SB218078 ist einzigartig in seiner hohen Selektivität für CHK1 und seiner Fähigkeit, den G2-Zellzyklusarrest aufzuheben, der durch DNA-Schäden verursacht wird. Im Gegensatz zu anderen ähnlichen Verbindungen weist SB218078 eine spezifische strukturelle Komplementarität mit der ATP-Bindungstasche von CHK1 auf, was es zu einem potenten und selektiven Inhibitor macht .
Eigenschaften
IUPAC Name |
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPNDVKVEAIXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392024 | |
Record name | SB 218078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135897-06-2 | |
Record name | SB 218078 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-218078 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17051 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SB 218078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-218078 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB 218078 and what are the downstream effects of this interaction?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). [, ] Chk1 plays a crucial role in the DNA damage response pathway, particularly in initiating G2/M cell cycle arrest to allow for DNA repair. [] Inhibition of Chk1 by this compound disrupts this checkpoint, forcing cells with damaged DNA to progress into mitosis prematurely, ultimately leading to cell death. [, ] This mechanism has been shown to enhance the cytotoxicity of DNA-damaging agents like topoisomerase I inhibitors. []
Q2: How does this compound interact with Chk1 at a structural level?
A2: this compound binds to the ATP-binding pocket of the Chk1 kinase domain. [, ] This binding involves hydrophobic interactions and hydrogen bonding with minimal conformational changes to the Chk1 protein structure. [, ] Interestingly, a comparative analysis with staurosporine and another analog, SB-218078, revealed that the selectivity of this compound for Chk1 over other kinases likely stems from specific interactions between the compound and the ATP-binding pocket. [, ]
Q3: Has this compound shown potential in specific cancer types?
A3: Research suggests this compound could potentially enhance the efficacy of existing chemotherapies in several cancers. For instance, in pancreatic cancer models, this compound demonstrated a synergistic effect when combined with gemcitabine and nab-paclitaxel, enhancing the sensitivity of pancreatic cancer cells to these treatments. [] Similarly, in small cell lung cancer models, this compound displayed potent antitumor activity both as a single agent and in combination with the anthracycline derivative, amrubicin. []
Q4: Does the timing of this compound administration influence its efficacy?
A4: Yes, studies indicate that the sequence of administration significantly impacts this compound efficacy. When used in combination with cytarabine in leukemia cell lines, pre-treatment with this compound before cytarabine administration resulted in the most pronounced sensitization to cytarabine. [] Conversely, simultaneous addition or the addition of this compound after cytarabine yielded a less pronounced or even antagonistic effect in some cell lines. []
Q5: Are there any known instances where this compound has demonstrated antagonistic effects?
A5: While this compound exhibits synergistic potential with certain chemotherapeutic agents, antagonistic effects have also been observed. For instance, in lymphoma cell lines treated with doxorubicin, administering this compound before doxorubicin led to G1-S arrest and protection from apoptosis, resulting in additive or antagonistic interactions, particularly in cells with p53 mutations. [] Additionally, in some leukemia cell lines, the addition of this compound after cytarabine treatment resulted in an antagonistic effect, highlighting the importance of administration scheduling. []
Q6: What are the implications of this compound in understanding the role of Chk1 in normal physiological processes?
A6: Research utilizing this compound has provided insights into the role of Chk1 beyond cancer. In Hydra, a freshwater organism known for its regenerative abilities, treatment with this compound hindered head regeneration and the maintenance of head-specific structures. [] This finding suggests a potential role for Chk1 in regulating head regeneration and maintenance in Hydra, expanding our understanding of Chk1's function in developmental biology. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.